N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
Overview
Description
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzodioxole moiety, a quinoline core, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety, the quinoline core, and the pyridine ring. One common synthetic route involves the following steps:
Formation of Benzodioxole Moiety: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation.
Formation of Pyridine Ring: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyridine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{3-[(4-METHOXYPHENYL)METHYL]-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}PROPANAMIDE: A compound with a similar benzodioxole moiety and pyridine ring but different functional groups.
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: Compounds with a benzodioxole moiety and indole core, studied for their anticancer activity.
Uniqueness
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, quinoline core, and pyridine ring, which provides a versatile platform for various chemical reactions and applications. Its structural complexity and potential biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O3/c24-18-3-1-2-16-17(11-19(27-22(16)18)15-6-8-25-9-7-15)23(28)26-12-14-4-5-20-21(10-14)30-13-29-20/h1-11H,12-13H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIQOBALTQPQQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NC4=C3C=CC=C4Cl)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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